molecular formula C16H12N6OS B2991337 N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 1428373-06-1

N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No. B2991337
CAS RN: 1428373-06-1
M. Wt: 336.37
InChI Key: MXBMDMHXSOVSKS-UHFFFAOYSA-N
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Description

The compound “N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide” is a complex organic molecule that contains several heterocyclic moieties, including an indole, a pyrimidine, and a thiadiazole . These moieties are common in many biologically active compounds .


Synthesis Analysis

While specific synthesis methods for this compound were not found, indole derivatives are often synthesized using multicomponent reactions (MCRs), which are high-yielding, operationally friendly, time- and cost-effective . Pyrimidine derivatives can also be synthesized using similar methods .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple ring structures. The indole moiety is a fused ring structure containing a benzene ring and a pyrrole ring . The pyrimidine is a six-membered ring with two nitrogen atoms , and the thiadiazole is a five-membered ring with three nitrogen atoms and a sulfur atom .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various heterocyclic moieties. Indole derivatives, for example, readily undergo electrophilic substitution due to excessive π-electrons delocalization .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the nature of its functional groups. Imidazole, a related compound, is amphoteric in nature, showing both acidic and basic properties, and is highly soluble in water and other polar solvents .

Scientific Research Applications

Anticancer Activity

  • Spiro compounds derived from pyrazolo[4,3-d]pyrimidinones and spiro[benzo[4,5]thieno[2,3-d]pyrimidine-2,3'-indoline]-2',4(3H)-diones, which share structural motifs with the compound of interest, have been synthesized and evaluated for their anticancer activity. Several of these compounds demonstrated anti-proliferative properties against cancer cell lines, with the inhibition of sirtuins suggested as a potential mechanism of action (Ismail et al., 2017).

  • Novel derivatives of pyrimidine clubbed with thiazolidinone were synthesized and characterized for their antimicrobial and anticancer activity. These derivatives showed promising results in HeLa Cervical cancer cell line evaluation, indicating the potential for development as anticancer agents (Verma & Verma, 2022).

Anti-inflammatory Activity

  • A new series of 1,3,4-thiadiazole compounds containing pyrazole and pyrrole moieties exhibited significant anti-inflammatory activity. These findings underscore the potential of such compounds in developing new anti-inflammatory drugs (Maddila et al., 2016).

Antibacterial and Antimicrobial Activity

  • Certain derivatives have been synthesized and tested for their antimicrobial activity, illustrating the versatility of compounds related to N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide in combating microbial infections. This research opens pathways for the development of new antimicrobial agents (Gein et al., 2015).

Future Directions

The future research directions for this compound could include further exploration of its synthesis methods, investigation of its biological activities, and development of its potential therapeutic applications .

properties

IUPAC Name

N-(6-indol-1-ylpyrimidin-4-yl)-4-methylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N6OS/c1-10-15(24-21-20-10)16(23)19-13-8-14(18-9-17-13)22-7-6-11-4-2-3-5-12(11)22/h2-9H,1H3,(H,17,18,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXBMDMHXSOVSKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NC2=CC(=NC=N2)N3C=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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